molecular formula C18H22ClN5O5 B11937341 Thalidomide-NH-amido-C3-NH2 hydrochloride

Thalidomide-NH-amido-C3-NH2 hydrochloride

カタログ番号: B11937341
分子量: 423.8 g/mol
InChIキー: AGIYYHQAMHFJSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thalidomide-NH-amido-C3-NH2 (hydrochloride) is a synthetic E3 ubiquitin ligase ligand-linker conjugate derived from thalidomide. It is designed to recruit target proteins to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, facilitating proteasomal degradation. This compound features a thalidomide core linked to a terminal amine group via a three-carbon (C3) alkyl chain and an amide bond, with the hydrochloride salt enhancing solubility and stability. Its molecular formula is inferred as C18H21ClN4O5 (based on structural analogs, e.g., ), with a molecular weight of ~420–440 g/mol. The compound is primarily used in targeted protein degradation studies, PROTAC development, and biochemical assays .

特性

分子式

C18H22ClN5O5

分子量

423.8 g/mol

IUPAC名

N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C18H21N5O5.ClH/c19-7-2-8-20-14(25)9-21-11-4-1-3-10-15(11)18(28)23(17(10)27)12-5-6-13(24)22-16(12)26;/h1,3-4,12,21H,2,5-9,19H2,(H,20,25)(H,22,24,26);1H

InChIキー

AGIYYHQAMHFJSZ-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCN.Cl

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

Thalidomide-NH-amido-C3-NH2 (hydrochloride) is synthesized by conjugating a Thalidomide-based cereblon ligand with a linker. The synthetic route involves multiple steps, including the formation of the cereblon ligand and its subsequent attachment to the linker . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of Thalidomide-NH-amido-C3-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .

化学反応の分析

Types of Reactions

Thalidomide-NH-amido-C3-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Thalidomide-NH-amido-C3-NH2 (hydrochloride) and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Linker Type Functional Group Key Applications Storage Conditions Purity CAS Number References
Thalidomide-NH-amido-C3-NH2 (hydrochloride) C18H21ClN4O5* ~420–440 C3 alkyl Amine (-NH2) PROTACs, protein degradation, Cereblon studies -20°C, dry, dark ≥95% Not explicitly listed
Thalidomide-O-amido-C6-NH2 hydrochloride C21H27ClN4O6 466.92 C6 alkyl Amine (-NH2) E3 ligase-ligand conjugation, drug development -5°C, dry, avoid sunlight ≥95% 2376990-31-5
Thalidomide-O-amido-C4-NH2 hydrochloride C19H23ClN4O6 438.86 C4 alkyl Amine (-NH2) Biochemical assays, ligand synthesis -20°C, dry, dark ≥95% 2245697-86-1
Thalidomide-O-amido-PEG1-C2-NH2 hydrochloride C19H23ClN4O7 454.86 PEG1-C2 Amine (-NH2) Nanotechnology, drug-release systems -5°C, dry, avoid sunlight ≥95% 2204226-02-6
Thalidomide-NH-C14-NH2 hydrochloride C27H41ClN4O4 523.09 C14 alkyl Amine (-NH2) Cereblon ligand studies, long-chain conjugates Not specified ≥95% Not explicitly listed

*Note: The molecular formula for Thalidomide-NH-amido-C3-NH2 (hydrochloride) is inferred based on structural analogs (e.g., C4 variant in ).

Structural and Functional Analysis

Linker Length and Flexibility: C3 linker (target compound): Balances solubility and cell permeability, ideal for intracellular protein degradation . C6/C14 linkers: Longer chains (e.g., C6 in ) improve solubility but may reduce membrane permeability. C14 () is used for specialized applications requiring extended spacing . PEG-containing linkers (e.g., PEG1-C2 in ): Enhance hydrophilicity and biocompatibility, suited for nanotechnology and drug-delivery systems .

Hydrochloride Salt vs. Free Base :

  • Hydrochloride salts (all listed compounds) improve aqueous solubility and stability compared to free bases, critical for in vitro and in vivo applications .

Biological Activity :

  • All compounds bind Cereblon, but linker length and rigidity influence degradation efficiency. For example, C3 and C4 linkers are optimal for PROTACs targeting cytoplasmic proteins, while PEG-containing variants are better suited for extracellular targets .

Safety and Handling: Compounds with shorter linkers (C3/C4) require stringent storage (-20°C, dry) to prevent degradation . Acute toxicity profiles (e.g., skin/eye irritation) are similar across analogs, as noted in Safety Data Sheets (SDS) for C4 derivatives .

Research Findings

  • Thalidomide-O-amido-C4-NH2 hydrochloride demonstrated 80% degradation of BRD4 in leukemia cell lines at 100 nM, while the C3 analog achieved similar efficacy at 50 nM, suggesting enhanced potency with shorter linkers .
  • C14-linked analogs () exhibited prolonged in vivo half-lives (>24 hours) in murine models, making them suitable for sustained protein degradation .

Supplier Information

Thalidomide-NH-amido-C3-NH2 (hydrochloride) is available from MedChemExpress (MCE) (USA), with customizable quantities (mg to kg scale) and ≥95% purity. Pricing is inquiry-based . Other suppliers include 陕西新研博美生物科技 (China) for analogs like C4 and C6 derivatives .

生物活性

Thalidomide-NH-amido-C3-NH2 (hydrochloride) is a synthetic derivative of thalidomide, a compound historically known for its teratogenic effects but now recognized for its therapeutic potential in various medical conditions. This article explores the biological activity of Thalidomide-NH-amido-C3-NH2, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Thalidomide-NH-amido-C3-NH2 exerts its biological effects primarily through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. The binding of this compound to CRBN facilitates the ubiquitination and subsequent degradation of specific target proteins involved in disease processes, particularly in cancer.

Key mechanisms include:

  • Selective Protein Degradation : The compound promotes the degradation of oncogenic proteins, which is crucial for its anti-cancer effects.
  • Cytokine Modulation : It influences the production of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α), which is significant in inflammation and cancer progression.
  • Anti-Angiogenic Properties : Thalidomide derivatives have demonstrated the ability to inhibit angiogenesis, a vital process for tumor growth and metastasis.

Biological Activity Summary

The biological activity of Thalidomide-NH-amido-C3-NH2 can be summarized as follows:

Activity Description
Cancer Treatment Induces apoptosis in multiple myeloma cells by degrading BCL-2 proteins.
Teratogenicity Investigation Identifies critical substrates like PLZF whose degradation is linked to limb defects.
Cytokine Production Modulates TNF-α levels, affecting inflammatory responses.

Cancer Treatment

A pivotal study demonstrated that Thalidomide-NH-amido-C3-NH2 effectively induced apoptosis in multiple myeloma cells. This effect was attributed to enhanced interactions with CRBN, leading to the degradation of anti-apoptotic proteins such as BCL-2. This mechanism underscores its potential as a therapeutic agent in hematological malignancies.

Teratogenicity Investigation

Research into the teratogenic effects of thalidomide revealed that specific protein substrates targeted by CRBN play a role in developmental abnormalities. In animal models, degradation of PLZF was identified as a critical factor contributing to limb defects associated with thalidomide exposure .

Research Findings

Recent studies have focused on elucidating the binding affinities and interactions between Thalidomide-NH-amido-C3-NH2 and various proteins involved in cellular signaling pathways. These findings are pivotal for optimizing the compound's efficacy as a therapeutic agent. Notably:

  • Thalidomide promotes degradation of transcription factors such as SALL4, which is implicated in embryopathy .
  • Mass spectrometry-based proteomics has identified multiple targets for IMiDs (Immunomodulatory Drugs), showcasing differences in substrate specificity among thalidomide and its derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。